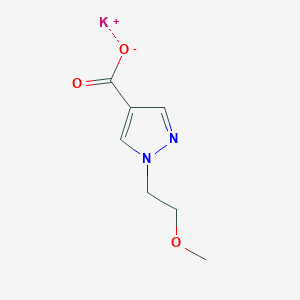![molecular formula C11H12F2N2 B2696669 [3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine CAS No. 2287310-78-3](/img/structure/B2696669.png)
[3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a hydrazine derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.1.1]pentanyl]hydrazine.
Scientific Research Applications
[3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine has potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent, as it has been found to inhibit the growth of cancer cells. In pharmacology, [3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine has been studied for its potential as a drug delivery system, as it can be functionalized to target specific cells or tissues. In materials science, this compound has been studied for its potential as a building block for the synthesis of new materials with unique properties.
Mechanism of Action
The mechanism of action of [3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine is not fully understood, but it is believed to involve the inhibition of enzymes involved in cell growth and proliferation. This compound has been found to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression and play a role in cancer progression. By inhibiting these enzymes, [3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
[3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine has been found to have both biochemical and physiological effects. Biochemically, this compound has been found to inhibit the activity of histone deacetylases, as mentioned earlier. Physiologically, [3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine has been found to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been found to have anti-inflammatory effects, as it can inhibit the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
[3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine has several advantages for lab experiments, including its high yield of synthesis, its potential as a drug delivery system, and its unique properties as a building block for new materials. However, there are also limitations to working with this compound, including its potential toxicity and the need for specialized equipment and techniques for its synthesis and handling.
Future Directions
There are several future directions for research on [3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine. One direction is to further study its potential as an anticancer agent and drug delivery system, including testing its efficacy in animal models and optimizing its functionalization for targeted delivery. Another direction is to explore its potential as a building block for new materials with unique properties, including its potential use in electronics and energy storage. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of [3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine.
Synthesis Methods
[3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine can be synthesized using various methods, including the reaction of 2,6-difluorobenzaldehyde with bicyclo[1.1.1]pentan-1-amine in the presence of hydrazine hydrate. Another method involves the reaction of 2,6-difluorobenzaldehyde with bicyclo[1.1.1]pentan-1-amine in the presence of ammonium acetate and hydrazine hydrate. These methods have been optimized to produce high yields of [3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine.
properties
IUPAC Name |
[3-(2,6-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2N2/c12-7-2-1-3-8(13)9(7)10-4-11(5-10,6-10)15-14/h1-3,15H,4-6,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDCHVHZFKAZCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)NN)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-[1,1'-biphenyl]-4-carboxamide hydrochloride](/img/structure/B2696595.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide](/img/structure/B2696598.png)
![N-benzyl-6-imino-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2696599.png)

![3-(4-Tert-butylphenyl)-1-(3-chlorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2696601.png)
![Ethyl (2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzofuran-3-yl)carbamate](/img/structure/B2696603.png)



![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone oxalate](/img/structure/B2696609.png)